6-Chloro-2-morpholinobenzo[d]oxazole
Overview
Description
6-Chloro-2-morpholinobenzo[d]oxazole is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of a chloro group at the 6th position and a morpholine ring fused to a benzoxazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-morpholinobenzo[d]oxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride to form 6-chloro-2-chloromethylbenzoxazole. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key considerations include the selection of efficient catalysts, solvent recovery systems, and waste management protocols .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-morpholinobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted benzoxazole derivatives .
Scientific Research Applications
6-Chloro-2-morpholinobenzo[d]oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Chloro-2-morpholinobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells. The compound’s ability to interfere with DNA synthesis and repair mechanisms also contributes to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinobenzoxazole: Lacks the chloro group at the 6th position.
6-Chloro-2-aminobenzoxazole: Contains an amino group instead of a morpholine ring.
6-Chloro-2-methylbenzoxazole: Features a methyl group instead of a morpholine ring
Uniqueness
6-Chloro-2-morpholinobenzo[d]oxazole is unique due to the presence of both the chloro group and the morpholine ring, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various research and industrial applications .
Biological Activity
6-Chloro-2-morpholinobenzo[d]oxazole is a compound that falls within the class of oxazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, detailing its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Oxazole derivatives, including this compound, exhibit a range of biological activities such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential in inhibiting tumor growth.
- Neuroprotective : Possible applications in neurodegenerative diseases.
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of oxazole derivatives. For instance, a study evaluated the Minimum Inhibitory Concentration (MIC) of various oxazole compounds against different pathogens. The results indicated that many derivatives, including those similar to this compound, showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Oxazole Derivatives
Compound | MIC (µg/ml) | Bacterial Strains |
---|---|---|
This compound | 1.6 | Staphylococcus aureus |
3.2 | Escherichia coli | |
1.6 | Candida albicans | |
0.8 | Aspergillus niger |
The above table illustrates the effectiveness of this compound against selected microbial strains, showcasing its potential as an antimicrobial agent.
Anticancer Activity
The anticancer properties of oxazoles have been extensively studied, with findings suggesting that modifications to the oxazole ring can enhance cytotoxicity against cancer cell lines. For example, research has demonstrated that certain benzoxazole derivatives exhibit significant antiproliferative effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study conducted by Singh et al., various oxazole derivatives were synthesized and tested for their anticancer activity against human cancer cell lines. The results indicated that compounds with specific substitutions on the oxazole ring showed enhanced activity compared to standard chemotherapeutics.
Neuroprotective Effects
Oxazoles have also been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. The cholinergic hypothesis suggests that enhancing cholinergic function can mitigate cognitive decline associated with neurodegeneration.
Table 2: Neuroprotective Activity
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
This compound | 5.0 | Acetylcholinesterase |
8.0 | Butyrylcholinesterase |
This table summarizes the inhibitory concentrations required for this compound to affect key enzymes involved in neurotransmission.
Structure-Activity Relationship (SAR)
The biological activity of oxazole derivatives is highly dependent on their chemical structure. Modifications at specific positions on the oxazole ring can lead to significant changes in activity profiles.
Key Findings:
- Chlorine Substitution : The presence of chlorine at position 6 enhances antimicrobial activity.
- Morpholine Ring : The morpholine moiety contributes to improved solubility and bioavailability.
Properties
IUPAC Name |
6-chloro-2-morpholin-4-yl-1,3-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSTVOZEKWBMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(O2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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